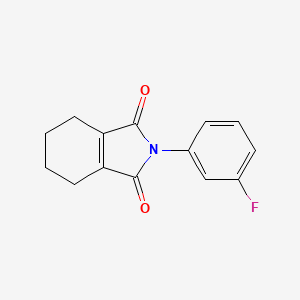
2-Amino-2-(hydroxymethyl)propane-1,3-diol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol is a complex polymeric compound. It is synthesized by polymerizing 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid and then combining it with 2-amino-2-(hydroxymethyl)-1,3-propanediol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid. The polymerization process typically requires the use of initiators such as azobisisobutyronitrile or benzoyl peroxide under controlled temperature conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed with the initiators and subjected to controlled heating. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired polymer properties. After polymerization, the compound is combined with 2-amino-2-(hydroxymethyl)-1,3-propanediol to form the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a polymeric material in the synthesis of advanced materials and coatings.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals and as a component in tissue engineering scaffolds.
Industry: Applied in the production of adhesives, sealants, and surface coatings due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling and function. The polymeric nature of the compound allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, octadecyl ester
- 2-Propenoic acid, 2-methyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol exhibits unique properties such as enhanced biocompatibility, improved chemical resistance, and superior adhesive properties. These characteristics make it particularly valuable in applications requiring high-performance materials.
Propriétés
Numéro CAS |
167078-17-3 |
|---|---|
Formule moléculaire |
C29H57NO7 |
Poids moléculaire |
531.8 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C4H11NO3.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;5-4(1-6,2-7)3-8;1-2-3(4)5/h2,4-20H2,1,3H3;6-8H,1-3,5H2;2H,1H2,(H,4,5) |
Clé InChI |
CHLSUOBNTZMZDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(C(CO)(CO)N)O |
Numéros CAS associés |
167078-17-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


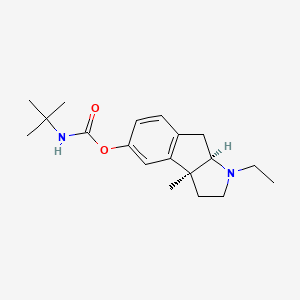

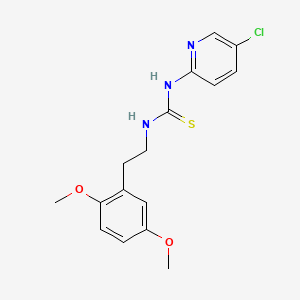
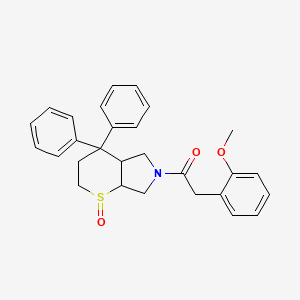

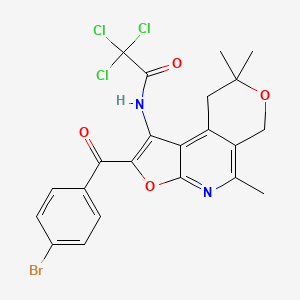



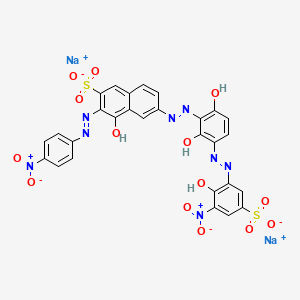
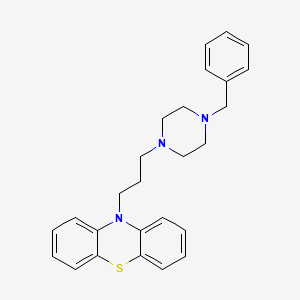
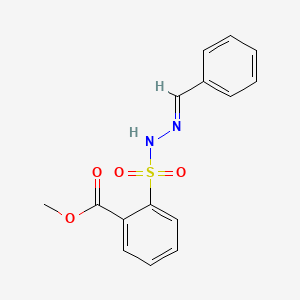
![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
